![molecular formula C13H17F2N3O2 B605665 Atelocantel CAS No. 1370540-16-1](/img/structure/B605665.png)
Atelocantel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atelocantel, also known as AH353623, is an anthelmintic agent (veterinary drug).
Scientific Research Applications
Gene Delivery Systems
Atelocollagen has been demonstrated to be an effective carrier for gene delivery. It is used in high-throughput screening of gene functions due to its ability to form stable complexes with cDNA, facilitating efficient transduction into cells without the need for additional transfection agents. This method has been applied for screening large sets of gene medicines and functional analyses in mammalian cells, indicating its potential in gene therapy and regenerative medicine (Honma et al., 2001).
Drug Delivery Systems
Atelocollagen-mediated drug delivery systems have shown promise in delivering nucleic acid medicines, such as siRNA and antisense oligonucleotides, to target sites. This application is particularly relevant in the context of cancer therapy, where atelocollagen complexes can target tumor sites for gene silencing or drug delivery, potentially improving therapeutic outcomes and reducing side effects (Hanai et al., 2006).
Tissue Engineering
In tissue engineering, atelocollagen has been utilized as a scaffold material for the regeneration of various tissues, including intervertebral discs, cartilage, and periodontal tissues. It provides a biocompatible matrix that supports cell attachment, proliferation, and differentiation. For instance, atelocollagen scaffolds have been shown to facilitate the regeneration of nucleus pulposus cells, which are crucial for the function and structure of intervertebral discs (Lee et al., 2012).
Wound Healing
Beyond its use in drug and gene delivery systems, atelocollagen has also been applied directly to wound lesions to promote healing. A study on canine corneal wounds demonstrated that atelocollagen could accelerate wound healing without causing inflammation, suggesting its usefulness in treating external wounds and possibly preventing scar formation (Nagayasu et al., 2008).
properties
CAS RN |
1370540-16-1 |
---|---|
Molecular Formula |
C13H17F2N3O2 |
Molecular Weight |
285.2948 |
IUPAC Name |
(2E)-4,4-difluoro-N-{2-[(2-methoxypyridin-4-yl)amino]ethyl}pent-2-enamide |
InChI |
InChI=1S/C13H17F2N3O2/c1-13(14,15)5-3-11(19)17-8-7-16-10-4-6-18-12(9-10)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)(H,17,19)/b5-3+ |
InChI Key |
UESQHGVVIKYBST-HWKANZROSA-N |
SMILES |
CC(F)(F)/C=C/C(NCCNC1=CC(OC)=NC=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Atelocantel; AH353623; AH-353623; AH 353623. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.